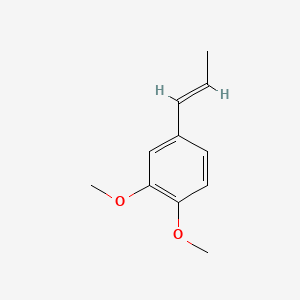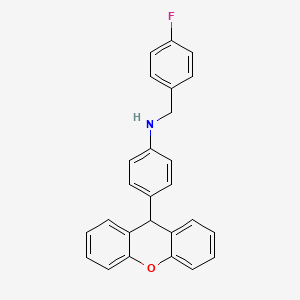
C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride is a chemical compound with a unique structure that includes a phenyl group attached to a cyclopentyl ring, which is further connected to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride typically involves the preparation of 1-phenylcyclopentyl ketone, which is then converted to 1-phenylcyclopentyl ethylene oxide. This intermediate undergoes further reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopentyl and phenyl derivatives, such as:
Uniqueness
C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a phenyl group with a cyclopentyl ring and a methylamine group makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(1-phenylcyclopentyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCHPBRPHVYFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759390.png)
![6-[2-(1-benzofuran-2-yl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759395.png)
![6-bromo-5-methyl-4H-imidazo[4,5-b]pyridine](/img/structure/B7759399.png)



![sodium;6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7759449.png)
![N''-[(furan-2-yl)methyl]guanidine; sulfuric acid](/img/structure/B7759456.png)


![[5-(2-ethoxy-2-oxoethyl)-6H-1,3,4-thiadiazin-2-yl]azanium;chloride](/img/structure/B7759474.png)


